molecular formula C10H14O3 B8292584 (4R)-4-[(Oxan-2-yl)oxy]cyclopent-2-en-1-one CAS No. 61305-37-1

(4R)-4-[(Oxan-2-yl)oxy]cyclopent-2-en-1-one

Cat. No.: B8292584
CAS No.: 61305-37-1
M. Wt: 182.22 g/mol
InChI Key: KNDDEJNSZWCUJL-RGURZIINSA-N
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Description

(4R)-4-[(Oxan-2-yl)oxy]cyclopent-2-en-1-one is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

61305-37-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(4R)-4-(oxan-2-yloxy)cyclopent-2-en-1-one

InChI

InChI=1S/C10H14O3/c11-8-4-5-9(7-8)13-10-3-1-2-6-12-10/h4-5,9-10H,1-3,6-7H2/t9-,10?/m0/s1

InChI Key

KNDDEJNSZWCUJL-RGURZIINSA-N

Isomeric SMILES

C1CCOC(C1)O[C@@H]2CC(=O)C=C2

Canonical SMILES

C1CCOC(C1)OC2CC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-2-cyclopentenone (1.41 g, 14.4 mmol) in tetrahydrofuran (24 mL) is treated with 3,4-dihydro-2H-pyran (2 mL) and pyridinium p-toluenesulfonate (500 mg, PPTS). The reaction is stirred at room temperature for 18 hours. The reaction mixture is then diluted with ethyl acetate (25 mL) and washed with 50% saturated brine (2×30 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum. The resulting crude brown oil is purified by filtration through a plug of silica gel (25 g, 33% ethyl acetate/hexane) to provide the title compound as a yellow oil (2.00 g, 76%); 1H NMR (CDCl3) δ7.46 (2×dd, 1H, J=16.3, 5.7 Hz), 6.2 (m, 1H), 4.9 (m, 1H), 4.80 (d appt, 1H, J=23.8, 2.9 Hz), 3.9 (m, 1H), 3.6 (m, 1H), 2.73 (2×dd, 1H, J=18.4, 6.2 Hz), 2.35 (2×d, 1H, J=18.4 Hz), 1.8 (m, 1H), 1.6 (m, 4H); IR (neat) νmax 2944, 2870, 2855, 1723, 1348, 1202, 1182, 1152, 1128, 1078, 1032 cm-1 ; MS (CI) m/e (% relative intensity) 183 (M+H+, 28), 85(100).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

In 300 ml of dichloromethane was dissolved 10 g of 4-hydroxy-2-cyclopentenone. To the solution were added 25.7 g of dihydropyran and 0.5 g of p-toluenesulfonic acid, and the mixture was stirred at room temperature for 45 minutes. The reaction solution was poured into an aqueous solution of sodium hydrogencarbonate. The organic layer was separated. The aqueous layer was further extracted with dichloromethane. The organic layers were combined, washed with a saturated aqueous saline solution, then dried (Na2SO4). The solvent was evaporated off, and the residue was subjected to a silica gel column chromatography, followed by elution with hexane--ethyl acetate (7:3) to give 17.4 g of 4-(2-tetrahydropyranyl)oxy-2-cyclopentenone as an oily product.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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